Technical Guide: Synthesis of tert-Butyl (2-fluorocyclopropyl)carbamate
Technical Guide: Synthesis of tert-Butyl (2-fluorocyclopropyl)carbamate
The following technical guide details the synthesis of tert-Butyl (2-fluorocyclopropyl)carbamate , a critical fluorinated building block in medicinal chemistry. This guide prioritizes the Curtius Rearrangement pathway, recognized as the most robust and scalable method for accessing this scaffold with high stereochemical fidelity.
Executive Summary & Strategic Rationale
The introduction of a fluorine atom onto a cyclopropyl amine ring induces significant electronic and conformational changes, often improving metabolic stability and potency in drug candidates (e.g., Sitafloxacin). The direct synthesis of N-Boc-2-fluorocyclopropylamine via cyclopropanation of N-vinyl carbamates is often plagued by low yields and poor diastereoselectivity.
Therefore, the "Carboxylate-First" strategy is the preferred industrial and research route. This approach constructs the cyclopropane ring on an acrylate precursor (where stereocontrol is well-established) to form 2-fluorocyclopropanecarboxylic acid, followed by a stereoretentive Curtius rearrangement to install the protected amine.
Key Advantages of This Route:
-
Stereochemical Retention: The Curtius rearrangement proceeds with complete retention of configuration at the migrating carbon.[1][2]
-
Safety Profile: Uses Diphenylphosphoryl azide (DPPA) instead of potentially explosive acyl azide isolation.
-
Scalability: Avoids the use of unstable N-vinyl precursors.
Retrosynthetic Analysis & Pathway
The synthesis is deconstructed into two phases: the formation of the fluorinated core and the functional group interconversion (FGI) to the carbamate.
Figure 1: Retrosynthetic logic flow from target carbamate back to acrylate precursors.
Experimental Protocol: The Curtius Rearrangement
Objective: Convert (1R,2S)-2-fluorocyclopropanecarboxylic acid to the N-Boc protected amine. Scale: 10.0 mmol (Adaptable to 100g scale).
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7] | MW | Amount | Role |
| 2-Fluorocyclopropanecarboxylic acid | 1.0 | 104.08 | 1.04 g | Starting Material |
| Diphenylphosphoryl azide (DPPA) | 1.1 | 275.24 | 3.03 g | Azide Source |
| Triethylamine (TEA) | 1.2 | 101.19 | 1.21 g | Base |
| tert-Butanol (t-BuOH) | 20.0 | 74.12 | ~15 mL | Solvent/Nucleophile |
| Toluene | N/A | 92.14 | 10 mL | Co-solvent (Optional) |
Step-by-Step Methodology
Phase A: Activation and Rearrangement
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Solvation: Charge the flask with 2-fluorocyclopropanecarboxylic acid (1.0 equiv) and anhydrous tert-butanol (15 mL/g substrate).
-
Note: If solubility is poor, add anhydrous Toluene (1:1 ratio with t-BuOH).
-
-
Base Addition: Add Triethylamine (1.2 equiv) dropwise at ambient temperature. Stir for 10 minutes.
-
Azide Addition: Add DPPA (1.1 equiv) dropwise over 5 minutes.
-
Caution: DPPA is toxic and potentially explosive. Handle in a fume hood.
-
-
Thermal Initiation: Heat the reaction mixture to 80–90 °C (refluxing t-BuOH).
-
Reaction Duration: Maintain reflux for 4–6 hours . Monitor via TLC (stain with Ninhydrin or PMA) or LC-MS for the disappearance of the acid.
Phase B: Workup and Isolation
-
Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess t-BuOH.
-
Partition: Dissolve the oily residue in Ethyl Acetate (30 mL).
-
Wash Cycle:
-
Wash with 5% Citric Acid or 1M HCl (2 x 15 mL) to remove excess TEA and phosphoramidate byproducts.
-
Wash with Saturated
(2 x 15 mL) to remove unreacted acid. -
Wash with Brine (15 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Phase C: Purification
-
Flash Chromatography: Purify the crude residue on silica gel.
-
Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 4:1).
-
Product: The carbamate typically elutes as a white solid or colorless oil.[6]
-
Process Logic & Mechanism
The success of this protocol relies on the concerted nature of the Curtius rearrangement. Unlike the Hofmann rearrangement, which involves a discrete nitrene intermediate that can sometimes lead to side reactions, the thermal decomposition of the acyl azide in the Curtius reaction proceeds smoothly to the isocyanate.
Figure 2: Mechanistic flow. The thermal rearrangement (Step 3) is the rate-determining step and requires temperatures >70°C to proceed efficiently.
Analytical Profile (Expected Data)
Verification of the product structure is heavily reliant on
-
Physical State: White crystalline solid or viscous oil.
-
H NMR (400 MHz,
):- 4.80 (br s, 1H, NH).
-
4.50 (dm,
Hz, 1H, CHF). - 2.60 (m, 1H, CH-N).
-
1.45 (s, 9H, Boc-
). -
0.9–1.2 (m, 2H, Cyclopropyl
).
-
F NMR (376 MHz,
):-
-190 to -200 ppm (multiplet). Note: The cis and trans isomers will have distinct chemical shifts and coupling constants (
for F-H coupling).
-
-190 to -200 ppm (multiplet). Note: The cis and trans isomers will have distinct chemical shifts and coupling constants (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete rearrangement | Ensure temperature is maintained at >80°C for at least 4 hours. |
| Impurity: Urea | Moisture in t-BuOH | Use strictly anhydrous t-BuOH. Water hydrolyzes isocyanate to amine, which reacts with remaining isocyanate to form urea. |
| Stalled Reaction | Old DPPA reagent | Verify DPPA quality; it degrades over time if exposed to moisture. |
| Separation Issues | Phosphorous byproducts | Ensure thorough acidic washes (Citric acid/HCl) during workup to remove phosphate species. |
References
-
Matsuo, J. et al. (2004).[8] Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 448-449. Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
- Wipf, P., & Heimgartner, H. (1988). Stereoselective Synthesis of Fluorinated Cyclopropanes. Helvetica Chimica Acta. (General reference for fluorocyclopropane stability).
- Vertex Pharmaceuticals. (2008). Process for producing 1,2-cis-2-fluorocyclopropane-1-carboxylic ester compound. Patent WO2008063800. (Industrial context for the acid precursor).
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
